3'-O-methyltricetin

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

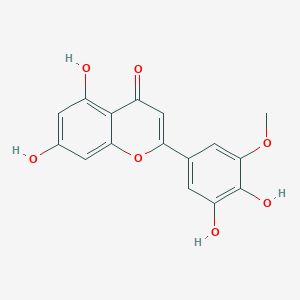

3'-O-methyltricetin is the 3'-O-methyl ether of tricetin. It has a role as an antioxidant and a metabolite. It is a monomethoxyflavone, a tetrahydroxyflavone and a member of 3'-methoxyflavones. It derives from a tricetin. It is a conjugate acid of a this compound(1-).

2-(3, 4-Dihydroxy-5-methoxyphenyl)-5, 7-dihydroxy-4H-chromen-4-one, also known as tricetin 3'-O-methyl ether or selagin, belongs to the class of organic compounds known as 3'-o-methylated flavonoids. These are flavonoids with methoxy groups attached to the C3' atom of the flavonoid backbone. 2-(3, 4-Dihydroxy-5-methoxyphenyl)-5, 7-dihydroxy-4H-chromen-4-one is considered to be a practically insoluble (in water) and relatively neutral molecule. 2-(3, 4-Dihydroxy-5-methoxyphenyl)-5, 7-dihydroxy-4H-chromen-4-one participates in a number of enzymatic reactions. In particular, 2-(3, 4-dihydroxy-5-methoxyphenyl)-5, 7-dihydroxy-4H-chromen-4-one can be biosynthesized from tricetin. 2-(3, 4-Dihydroxy-5-methoxyphenyl)-5, 7-dihydroxy-4H-chromen-4-one can also be converted into this compound 3-O-alpha-L-rhamnopyranoside.

Applications De Recherche Scientifique

Chemical Properties and Structure

- Molecular Formula : C16H12O7

- Molecular Weight : 316.26 g/mol

- Chemical Structure : 3'-O-methyltricetin is a methoxyflavone with multiple hydroxyl groups, which contribute to its biological activity.

Anticancer Activity

Research indicates that this compound exhibits significant cytotoxic effects against various cancer cell lines. Notably, studies have shown:

- Inhibition of Cancer Cell Growth : It has been reported to inhibit the growth of colon cancer cells effectively. For instance, in a study involving the A-549 lung cancer cell line, the compound demonstrated an IC50 value of approximately 12.8 µM, indicating its potency in reducing cell viability .

- Mechanism of Action : The mechanism by which this compound exerts its anticancer effects may involve the inhibition of specific enzymes related to cancer progression, such as prostaglandin-endoperoxide synthase .

Antioxidant Properties

This compound has been characterized as a potent antioxidant. Its ability to scavenge free radicals makes it valuable in preventing oxidative stress-related diseases:

- Role as an Antioxidant : The compound acts by neutralizing reactive oxygen species, thereby protecting cellular components from oxidative damage . This property is crucial in the context of diseases such as diabetes and cancer, where oxidative stress plays a significant role.

Agricultural Applications

In addition to its medicinal properties, this compound has potential applications in agriculture:

- Herbicidal Activity : Research suggests that tricin can act as an herbicide, inhibiting the growth of certain weeds. Its presence in rice hulls has been linked to protective effects against pests and pathogens .

- Plant Defense Mechanisms : Tricin has been implicated in plant-insect interactions, serving as a feeding deterrent for herbivorous insects like the brown planthopper. This suggests that it may play a role in enhancing plant resistance to biotic stresses .

Data Table: Biological Activities of this compound

| Activity | Target/Cell Line | IC50 Value (µM) | Reference |

|---|---|---|---|

| Anticancer | A-549 (lung cancer) | 12.8 | |

| Antioxidant | N/A | N/A | |

| Herbicidal | Various weeds | N/A | |

| Insect Deterrent | Nilaparvata lugens | N/A |

Case Studies

- Anticancer Efficacy Study :

- Antioxidant Capacity Analysis :

- Agricultural Impact Assessment :

Analyse Des Réactions Chimiques

General Reactivity

3'-O-methyltricetin participates in chemical reactions typical of flavonoids. These reactions often involve the hydroxyl groups present in the molecule and are studied under controlled conditions to evaluate their kinetics and mechanisms. Spectroscopic techniques, such as UV-visible spectroscopy, are employed to monitor changes during reactions.

Oxidation Reactions

The hydroxyl groups in this compound can undergo oxidation reactions. The compound exhibits significant antioxidant capacity, demonstrated by its ability to scavenge free radicals in assays such as DPPH (2,2-diphenyl-1-picrylhydrazyl) scavenging activity tests.

Methylation

Tricetin can undergo sequential O-methylation reactions . Enzymes like tricin synthase (EC 2.1.1.175) catalyze the stepwise methylation of tricetin to its 3'-mono- and 3',5'-dimethyl ethers . Triticum aestivum enzymes catalyze the sequential O-methylation of tricetin via this compound and 3',5'-O-dimethyltricetin to 3',4',5'-O-trimethyltricetin .

Glycosylation

Glycosyltransferases, carbohydrate-active enzymes, catalyze reactions involving glycosidic bonds . While the specific glycosylation reactions of this compound are not detailed in the provided sources, flavonoids, in general, can be glycosylated .

Biological Activities

The biological activities of this compound are mainly due to its ability to scavenge free radicals and modulate various signaling pathways. It has demonstrated anticancer properties, potentially inhibiting cell growth and inducing apoptosis .

Spectroscopic Characterization

Techniques such as infrared spectroscopy (IR) and ultraviolet-visible spectroscopy (UV-Vis) can provide information on the functional groups and electronic transitions associated with this compound. NMR spectroscopy and mass spectrometry (MS) are used to confirm the structure and purity of the synthesized compound.

Examples of Reactions

Propriétés

Formule moléculaire |

C16H12O7 |

|---|---|

Poids moléculaire |

316.26 g/mol |

Nom IUPAC |

2-(3,4-dihydroxy-5-methoxyphenyl)-5,7-dihydroxychromen-4-one |

InChI |

InChI=1S/C16H12O7/c1-22-14-3-7(2-11(20)16(14)21)12-6-10(19)15-9(18)4-8(17)5-13(15)23-12/h2-6,17-18,20-21H,1H3 |

Clé InChI |

UGPOBASOHYMNAK-UHFFFAOYSA-N |

SMILES canonique |

COC1=CC(=CC(=C1O)O)C2=CC(=O)C3=C(C=C(C=C3O2)O)O |

Origine du produit |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.